Azepan-3-one

Catalog No.
S1541173
CAS No.
171257-01-5
M.F
C6H11NO
M. Wt
113.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azepan-3-one

CAS Number

171257-01-5

Product Name

Azepan-3-one

IUPAC Name

azepan-3-one

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C6H11NO/c8-6-3-1-2-4-7-5-6/h7H,1-5H2

InChI Key

XYGKKJHGZOGVBL-UHFFFAOYSA-N

SMILES

C1CCNCC(=O)C1

Synonyms

perhydro-azepin-3-one

Canonical SMILES

C1CCNCC(=O)C1

Azepan-3-one is a cyclic compound characterized by a seven-membered ring containing one nitrogen atom and a carbonyl group at the 3-position. Its molecular formula is C7H13NOC_7H_{13}NO, and it belongs to the class of azepines, which are saturated nitrogen heterocycles. The presence of the carbonyl group contributes to its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Due to its functional groups:

  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or amines.
  • Reduction: It can be reduced to form azepan-3-ol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Oxidation: Oxidative reactions can convert azepan-3-one into more complex derivatives, including carboxylic acids or other oxidized products.
  • Substitution Reactions: The nitrogen atom in the ring can participate in substitution reactions, allowing for the introduction of various functional groups.

These reactions highlight its versatility as a building block in synthetic organic chemistry .

Azepan-3-one exhibits notable biological activities that make it a subject of interest in pharmacological research. It has been studied for its potential interactions with various biological targets, including:

  • Enzyme Inhibition: Research indicates that derivatives of azepan-3-one can inhibit specific enzymes, which may lead to therapeutic applications in treating diseases like cancer or diabetes.
  • Neuroactivity: Some studies suggest that azepan-3-one derivatives may exhibit neuroprotective effects, potentially useful in neurodegenerative disease management .
  • Antimicrobial Properties: Certain azepan derivatives have demonstrated antimicrobial activity, indicating their potential as new antibiotic agents.

The synthesis of azepan-3-one can be achieved through several methods:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors containing nitrogen and carbonyl functionalities.
  • Reductive Amination: Azepan-3-one can be synthesized from azepane through reductive amination processes, where an amine reacts with a ketone or aldehyde in the presence of reducing agents .
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that enhance yield and reduce reaction times for synthesizing azepan derivatives.

These methods highlight the adaptability and efficiency of synthetic strategies available for producing azepan-3-one.

Azepan-3-one serves multiple purposes across various fields:

  • Pharmaceuticals: It is utilized as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases.
  • Chemical Research: In organic chemistry, it acts as a versatile building block for synthesizing more complex molecules with desired biological activities.
  • Material Science: Azepan derivatives are explored for their potential use in developing new materials with unique properties .

Studies on azepan-3-one have focused on its interactions with biological macromolecules:

  • Binding Studies: Research has shown that azepan derivatives can bind to specific receptors or enzymes, influencing their activity and providing insights into their mechanisms of action.
  • Molecular Docking Studies: Computational studies have been employed to predict how azepan compounds interact with target proteins, aiding in drug design and discovery processes .

These interaction studies are crucial for understanding the pharmacological potential of azepan derivatives.

Several compounds share structural similarities with azepan-3-one. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
AzetidineFour-membered ring with nitrogenSmaller ring size; different reactivity profile
MorpholineSix-membered ring with nitrogenContains an ether; different electronic properties
AzepaneSeven-membered ring without carbonylLacks carbonyl functionality; less reactive
1-Azabicyclo[2.2.2]octaneBicyclic structureMore rigid structure; distinct reactivity

These comparisons illustrate that while azepan-3-one shares common features with other nitrogen-containing heterocycles, its carbonyl group significantly influences its chemical behavior and biological activity .

XLogP3

0.1

Wikipedia

Azepan-3-one

Dates

Last modified: 02-18-2024

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